Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
Description
Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a bicyclo[2.2.1]heptane (norbornane) core fused with an oxirane (epoxide) ring. The 3'-methyl and 3'-carboxylate ester substituents on the oxirane ring contribute to its stereochemical complexity and reactivity. For instance, the chloro-substituted analog, Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (CAS 1881320-73-5), shares the same bicyclic framework but replaces the methyl group with chlorine, yielding a molecular formula of C10H13ClO3 and a molecular weight of 216.66 .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 2'-methylspiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-10(9(12)13-2)11(14-10)6-7-3-4-8(11)5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
LNVNUBRCSTVGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CC3CCC2C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane core. Subsequent functionalization steps introduce the oxirane ring and the carboxylate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-methylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions, leading to the formation of diols.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3’-methylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3’-methylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential use in enzyme inhibition and as a chemical probe in biological studies.
Comparison with Similar Compounds
Key Observations :
- Methyl and chloro substituents influence steric and electronic profiles, with chlorine likely increasing oxidative stability .
Comparison with Spiro[bicyclo[2.2.1]heptane] Derivatives Containing Heterocycles
Compounds such as Methyl (1S,2S,2'S,4R,5'R)-5'-(3-bromophenyl)-3-oxospiro[...]-2'-carboxylate (5d) feature a pyrrolidine ring instead of oxirane . Key differences include:
- Stereochemical Complexity : Compound 5d exhibits high enantiomeric excess (95% ee) and a melting point of 117–118°C, attributed to its rigid bicyclic core and bromophenyl substituent .
- Reactivity : The oxirane ring in the target compound may undergo ring-opening reactions (e.g., nucleophilic attack) more readily than pyrrolidine-based analogs.
Comparison with Bicyclo[3.1.1]heptane and Other Bicyclic Systems
(1S,2R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] (CAS 23516-38-3) :
- Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate (CAS 111219-05-7) : Molecular Formula: C11H16O3. The bicyclo[4.1.0] system (norbornene derivative) introduces additional unsaturation, altering conjugation and stability.
Biological Activity
Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate is a compound belonging to the bicyclic class of organic compounds, characterized by its unique spiro structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and insecticidal properties.
Chemical Structure and Properties
- Chemical Formula : C12H16O3
- Molecular Weight : 208.26 g/mol
- IUPAC Name : this compound
The compound features a bicyclic structure with an oxirane ring, which is crucial for its biological activity as it may influence the interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds with similar bicyclic structures exhibit significant antiviral properties. For instance, 1′-homocarbanucleoside analogs featuring bicyclo[2.2.1]heptane skeletons have shown potent activity against various viruses such as HSV-1 and VZV, with IC50 values as low as 0.027 µg/mL . Although specific data on this compound is limited, the structural similarities suggest potential antiviral efficacy.
Anticancer Activity
The anticancer potential of bicyclic compounds has been explored extensively. A study highlighted that certain bicyclic derivatives exhibit cytostatic effects on cancer cell lines, with IC50 values ranging from 3.8 to 16.2 µg/mL against Molt4/C8 and L1210/0 lines . The presence of the spiro structure may enhance the selectivity and potency of these compounds against tumor cells.
Insecticidal Activity
Research into novel terpenoid ester compounds containing bicyclic structures has demonstrated promising insecticidal activity against pests like Aphis gossypii. These findings suggest that this compound could also possess similar insecticidal properties due to its structural characteristics .
Research Findings and Case Studies
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems, potentially altering cellular pathways involved in viral replication or cancer cell proliferation.
Q & A
Basic: What synthetic strategies are effective for constructing the spiro-oxirane bicyclo[2.2.1]heptane scaffold?
The spiro-oxirane bicyclo[2.2.1]heptane core can be synthesized via 1,3-dipolar cycloaddition or epoxidation of strained alkenes . For example:
- Cycloaddition approaches : Ligand-controlled 1,3-dipolar cycloaddition reactions between norbornene derivatives and nitrile oxides or diazo compounds can yield stereochemically defined spiro structures. Optimization of chiral ligands (e.g., camphor-derived sulfonyloxaziridines) enhances enantioselectivity .
- Epoxidation : Strained bicyclo[2.2.1]heptene intermediates can undergo epoxidation using peracids (e.g., m-CPBA) or catalytic asymmetric methods. Stereochemical outcomes depend on the substrate’s rigidity and reaction conditions .
Advanced: How can conflicting stereochemical assignments in NMR data for spiro-oxirane derivatives be resolved?
Discrepancies often arise due to dynamic ring puckering or overlapping diastereotopic protons . Methodological solutions include:
- Variable-temperature NMR : Identify coalescence points for proton splitting to distinguish rigid vs. flexible regions .
- NOESY/ROESY : Correlate spatial proximity of protons to confirm axial/equatorial substituent orientations in the bicycloheptane ring .
- X-ray crystallography : Definitive structural assignments require single-crystal analysis, as demonstrated for related spiro-pyrrolidine derivatives (e.g., 94% enantiomeric purity via HPLC) .
Basic: What analytical techniques are critical for characterizing Methyl 3'-methylspiro derivatives?
Key methods include:
- HRMS (ESI+) : Confirm molecular formula (e.g., observed [M+H]+ 325.1549 vs. calculated 325.1547 for a spiro-pyrrolidine analog) .
- Multinuclear NMR : ¹H and ¹³C NMR distinguish bridgehead carbons (δ ~35–45 ppm) and oxirane protons (δ ~3.5–4.5 ppm). Coupling constants (e.g., J = 5–8 Hz) reveal ring strain .
- HPLC with chiral columns : Enantiomeric excess (e.g., 93–94% ee) is quantified using amylose- or cellulose-based stationary phases .
Advanced: How do reaction conditions influence the regioselectivity of spiro-oxirane formation?
Regioselectivity is controlled by:
- Substrate preorganization : Rigid bicyclo[2.2.1]heptene precursors favor exo-epoxidation due to steric hindrance .
- Catalytic systems : Zn/Et3N promotes dichloroketene cycloaddition to form bicyclo[3.2.0] intermediates, while LiI mediates ring expansion to bicyclo[3.3.0] systems .
- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize transition states for spiro-oxirane closure, reducing side products .
Basic: What purification strategies are optimal for isolating spiro-oxirane derivatives?
- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate diastereomers.
- Recrystallization : Polar solvents (e.g., MeOH/H2O) yield high-purity solids (e.g., 107–108°C melting point for a spiro-pyrrolidine analog) .
- Derivatization : Acetylation of hydroxyl groups improves chromatographic resolution for polar intermediates .
Advanced: What mechanistic insights explain competing pathways in Favorskii rearrangements of bicycloheptane ketones?
- Ring size effects : Bicyclo[2.2.1]heptan-2-ones undergo Favorskii rearrangement to bicyclo[2.1.1]hexane carboxylates via α-diazo ketone intermediates. Competing pathways (e.g., ketene formation) are suppressed by steric bulk at bridgehead positions .
- Acid catalysis : Acetic acid protonates the carbonyl oxygen, facilitating enolate formation and cyclopropane contraction. Zn reduces halogenated intermediates, preventing retro-Diels-Alder side reactions .
Basic: How is the stability of the oxirane ring assessed under reaction conditions?
- Kinetic studies : Monitor epoxide ring-opening via <sup>1</sup>H NMR (disappearance of δ ~3.5 ppm signals) under acidic/basic conditions.
- Thermogravimetric analysis (TGA) : Decomposition temperatures >150°C indicate thermal stability .
- Computational modeling : DFT calculations predict ring strain energy (~25–30 kcal/mol for bicyclo[2.2.1]heptane oxiranes) and guide solvent selection .
Advanced: How can enantioselective synthesis of Methyl 3'-methylspiro derivatives be optimized?
- Chiral auxiliaries : Camphorsulfonyl oxaziridines (e.g., 8,8-dichloro derivatives) enable asymmetric sulfide oxidations with up to 74% ee .
- Ligand design : Bidentate phosphine ligands (e.g., BINAP) in Pd-catalyzed couplings improve stereocontrol for aryl-substituted analogs .
- Dynamic kinetic resolution : Racemization of intermediates under basic conditions allows >95% ee in spiro-pyrrolidine formations .
Basic: What safety considerations apply to handling bicycloheptane derivatives?
- Toxicity : Some analogs (e.g., halogenated spiro compounds) show R34 (skin corrosion) and R50-53 (ecotoxicity) classifications. Use fume hoods and nitrile gloves .
- Reactivity : Epoxides are prone to exothermic ring-opening; store at –20°C under inert atmosphere .
Advanced: How are computational methods used to predict the reactivity of spiro-oxirane systems?
- Molecular dynamics (MD) : Simulate ring puckering and transition states for epoxide-opening reactions.
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions .
- Docking studies : Model interactions with enzymatic targets (e.g., cytochrome P450) to guide bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
